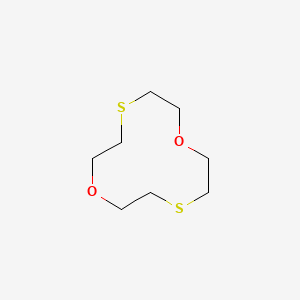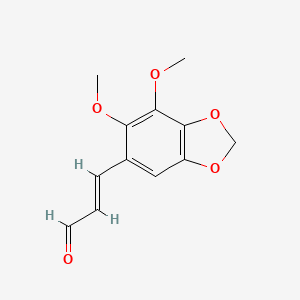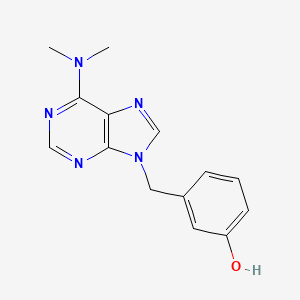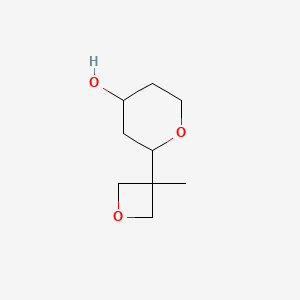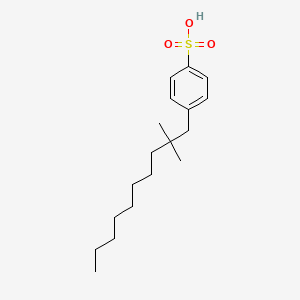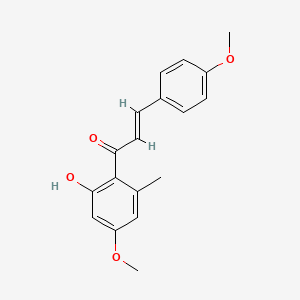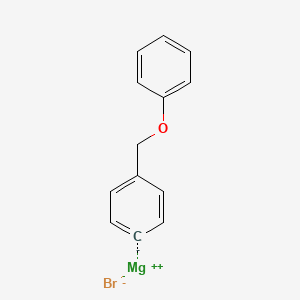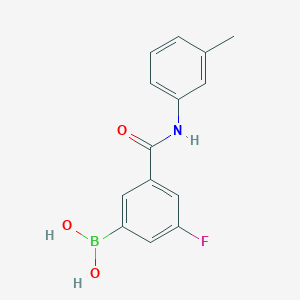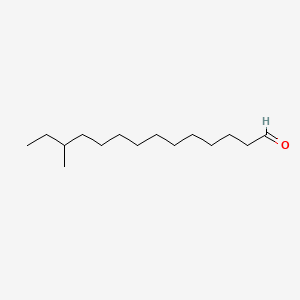
12-Methyltetradecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methyltetradecanal is a branched-chain aldehyde with the molecular formula C15H30O It is a derivative of tetradecanal, where a methyl group is attached to the 12th carbon atom in the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Methyltetradecanal can be synthesized through several methods. One common approach involves the Grignard coupling reaction. The starting material, ω-bromo-α-alkanol, is reacted with isobutyl or anteisoamylmagnesium bromide, followed by oxidation with sodium hypochlorite (NaOCl) to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 12-Methyltetradecanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to 12-methyltetradecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 12-methyltetradecanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can also undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Major Products Formed:
Oxidation: 12-Methyltetradecanoic acid
Reduction: 12-Methyltetradecanol
Substitution: Various substituted derivatives depending on the nucleophile
Aplicaciones Científicas De Investigación
12-Methyltetradecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have shown its potential role in biological systems, particularly in the study of lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor properties.
Mecanismo De Acción
The mechanism of action of 12-Methyltetradecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then participate in various biochemical reactions. Its branched structure may also influence its interaction with enzymes and receptors, affecting its biological activity.
Comparación Con Compuestos Similares
13-Methyltetradecanal: Another branched-chain aldehyde with a similar structure but with the methyl group attached to the 13th carbon atom.
12-Methyltridecanal: A shorter-chain analog with the methyl group on the 12th carbon of a 13-carbon chain.
Uniqueness: 12-Methyltetradecanal is unique due to its specific branching and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in fragrance and flavor industries, as well as in scientific research.
Propiedades
Número CAS |
75853-50-8 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
12-methyltetradecanal |
InChI |
InChI=1S/C15H30O/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16/h14-15H,3-13H2,1-2H3 |
Clave InChI |
LOSARDBKYQAFPN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


